molecular formula C7H9Cl2NO B1630971 2-Chloro-5-methoxyaniline hydrochloride CAS No. 85006-21-9

2-Chloro-5-methoxyaniline hydrochloride

Cat. No.: B1630971
CAS No.: 85006-21-9
M. Wt: 194.06 g/mol
InChI Key: NQWBPXKJBZYGHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methoxyaniline hydrochloride can be synthesized through the chemical reaction of aniline and 2,5-dichloromethoxybenzene . The reaction typically involves the use of a solvent and a catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-5-methoxyaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-5-methoxyaniline hydrochloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its solubility in water and slight solubility in alcohol and ether make it suitable for various applications in organic synthesis and industrial processes .

Properties

CAS No.

85006-21-9

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

(2-chloro-5-methoxyphenyl)azanium;chloride

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H

InChI Key

NQWBPXKJBZYGHZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)N.Cl

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[NH3+].[Cl-]

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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